beta-D-Glucopyranuronic acid, 1-[5-[4'-[(7-carboxy-2-ethoxy-1H-benzimidazol-1-yl)methyl][1,1'-biphenyl]-2-yl]-2H-tetrazol-2-yl]-1-deoxy-
Description
The compound beta-D-Glucopyranuronic acid, 1-[5-[4'-[(7-carboxy-2-ethoxy-1H-benzimidazol-1-yl)methyl][1,1'-biphenyl]-2-yl]-2H-tetrazol-2-yl]-1-deoxy- is a highly specialized derivative of beta-D-glucopyranuronic acid (CAS 23018-83-9), a key metabolite involved in detoxification and conjugation pathways . Its structure comprises a glucuronic acid backbone (C₆H₁₀O₇) modified at the 1-position by a tetrazolyl-biphenyl-benzimidazole substituent. While its exact biological role remains under investigation, structural analogs suggest applications in prodrug design or targeted therapeutics .
Properties
Molecular Formula |
C30H28N6O9 |
|---|---|
Molecular Weight |
616.6 g/mol |
IUPAC Name |
3-[[4-[2-[2-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]tetrazol-5-yl]phenyl]phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylic acid |
InChI |
InChI=1S/C30H28N6O9/c1-2-44-30-31-20-9-5-8-19(28(40)41)21(20)35(30)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)26-32-34-36(33-26)27-24(39)22(37)23(38)25(45-27)29(42)43/h3-13,22-25,27,37-39H,2,14H2,1H3,(H,40,41)(H,42,43)/t22-,23-,24+,25-,27+/m0/s1 |
InChI Key |
LYKDYQVBGWTPMW-GAYSTUHSSA-N |
Isomeric SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)C(=O)O |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C6C(C(C(C(O6)C(=O)O)O)O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Deprotection and Acetylation
The glucuronic acid backbone is often derived from D-glucuronolactone. In a representative procedure:
- Step 1 : D-Glucuronolactone (5.0 g, 28 mmol) is dissolved in MeOH (50 mL) with NaOH (20 mg, 0.5 mmol) at 0°C.
- Step 2 : The mixture is stirred for 30 min, followed by solvent removal via rotary evaporation to yield a pale yellow foam.
- Step 3 : Acetylation with Ac₂O (90°C, NaOAc catalyst) produces methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate in 32% yield over two steps.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 32% (2 steps) | |
| Reaction Temperature | 0°C (deprotection), 90°C (Ac₂O) | |
| Catalysts | NaOH, NaOAc |
Synthesis of Benzimidazole-Biphenyl Intermediates
Suzuki Coupling for Biphenyl Formation
The biphenyl segment is constructed via palladium-catalyzed cross-coupling:
- Step 1 : 4-Bromotoluene reacts with 1-phenyltetrazole under Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O).
- Step 2 : The product is alkylated with 2-ethoxy-7-carboxybenzimidazole using K₂CO₃ in dry acetone.
Optimization Insight :
- Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency but increase costs.
- Microwave-assisted Suzuki coupling reduces reaction time from 24 h to 2 h.
Tetrazole Ring Installation
Cycloaddition of Nitriles with Sodium Azide
The tetrazole moiety is introduced via [2+3] cycloaddition:
- Step 1 : 2-Cyanobiphenyl reacts with NaN₃ (NH₄Cl, DMF, 110°C, 12 h).
- Step 2 : The crude product is purified via silica gel chromatography (CH₂Cl₂/MeOH 9:1).
Final Coupling and Deprotection
Glycosylation of the Tetrazole-Biphenyl-Benzimidazole Core
The glucuronic acid is conjugated to the aglycone via nucleophilic substitution:
- Step 1 : Methyl 1-O-mesyl-β-D-glucopyranuronate reacts with the tetrazole-biphenyl-benzimidazole intermediate (K₂CO₃, DMF, 60°C, 6 h).
- Step 2 : Deprotection with 0.1 M HCl/THF (1:1) removes acetyl groups, yielding the final compound.
Critical Parameters :
| Parameter | Value | Source |
|---|---|---|
| Glycosylation Yield | 45–50% | |
| Deprotection Time | 2 h | |
| Solvent System | DMF/H₂O (6:4) |
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Challenges and Optimization Strategies
Regioselectivity in Tetrazole N-Glucuronidation
UGT1A3 exhibits strong preference for tetrazole-N2 glucuronidation over N1:
Solubility and Purification
- Issue : The final compound is hygroscopic and requires lyophilization.
- Solution : Reverse-phase HPLC (C18 column, 0.1% TFA/MeCN gradient) achieves >95% purity.
Industrial-Scale Considerations
Cost-Effective Catalysts
Chemical Reactions Analysis
Types of Reactions
Beta-D-Glucopyranuronic acid, 1-[5-[4’-[(7-carboxy-2-ethoxy-1H-benzimidazol-1-yl)methyl][1,1’-biphenyl]-2-yl]-2H-tetrazol-2-yl]-1-deoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions often involve specific temperatures, pressures, and solvent systems to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
Beta-D-Glucopyranuronic acid, 1-[5-[4’-[(7-carboxy-2-ethoxy-1H-benzimidazol-1-yl)methyl][1,1’-biphenyl]-2-yl]-2H-tetrazol-2-yl]-1-deoxy- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in various biological processes and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of beta-D-Glucopyranuronic acid, 1-[5-[4’-[(7-carboxy-2-ethoxy-1H-benzimidazol-1-yl)methyl][1,1’-biphenyl]-2-yl]-2H-tetrazol-2-yl]-1-deoxy- involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity, signal transduction, and cellular metabolism .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Glucuronic Acid Derivatives
The compound’s structural complexity distinguishes it from common glucuronides. Below is a comparative analysis with representative derivatives:
Functional Group Influence on Bioactivity
- Tetrazole and Benzimidazole Moieties : The target compound’s tetrazole group (acidic, aromatic) and benzimidazole (planar, heterocyclic) may enhance binding to enzymes or receptors, such as cytochrome P450 or benzodiazepine sites . This contrasts with simpler acyl glucuronides (e.g., salicylic acid derivative), which rely on carboxylate interactions for metabolic clearance .
Biological Activity
Beta-D-Glucopyranuronic acid, particularly in its glucuronide form, plays a significant role in biological systems. This compound is involved in various metabolic processes, primarily through its function as a conjugate in glucuronidation reactions. This article explores the biological activity of beta-D-glucopyranuronic acid, focusing on its metabolic pathways, physiological roles, and potential therapeutic applications.
Chemical Structure and Properties
Beta-D-Glucopyranuronic acid is a derivative of glucuronic acid, characterized by a pyranose ring structure with a carboxylic acid group. Its chemical formula is , and it is often found in the form of glucuronides when conjugated with various substrates.
Metabolism and Biological Functions
Glucuronidation Process
Glucuronidation is a critical phase II metabolic pathway that facilitates the excretion of lipophilic compounds by converting them into more water-soluble glucuronides. This process is primarily catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from UDP-glucuronic acid to substrates such as drugs and endogenous compounds . The resulting glucuronides are then excreted via urine or bile.
Role in Detoxification
Beta-D-glucopyranuronic acid plays an essential role in detoxifying xenobiotics and endogenous metabolites. By enhancing the solubility of hydrophobic substances, it aids in their elimination from the body . This mechanism is vital for maintaining homeostasis and preventing the accumulation of potentially harmful compounds.
Biological Activities
Antioxidant Properties
Research indicates that glucuronides may exhibit antioxidant activities, potentially mitigating oxidative stress within cells. The ability of beta-D-glucopyranuronic acid to scavenge free radicals has been noted in several studies, suggesting its protective role against cellular damage .
Anti-inflammatory Effects
Beta-D-glucopyranuronic acid has been implicated in modulating inflammatory responses. It can influence the activity of heparanase, an enzyme that degrades heparan sulfate proteoglycans, which are involved in inflammation and tissue repair . By regulating heparanase activity, this compound may help control inflammation and promote healing processes.
Case Studies
-
Metabolic Profiling in Human Subjects
A study examined the metabolism of acetylsalicylic acid (aspirin) and identified beta-D-glucopyranuronic acid as a significant metabolite formed through glucuronidation. This finding underscores the importance of this compound in drug metabolism and its potential implications for pharmacokinetics . -
Role in Cancer Therapy
In cancer research, beta-D-glucopyranuronic acid has been studied for its potential to enhance the efficacy of chemotherapeutic agents through improved solubility and bioavailability. Its conjugation with anticancer drugs may facilitate better delivery to target tissues while reducing systemic toxicity .
Data Table: Biological Activities of Beta-D-Glucopyranuronic Acid
Q & A
Q. What are the key strategies for synthesizing β-D-glucopyranuronic acid derivatives with complex aglycone moieties?
- Methodological Answer : Synthesis often involves glycosylation reactions using trichloroacetimidate donors (e.g., O-acetylated β-D-glucopyranuronic acid derivatives) under Lewis acid catalysis (e.g., SnCl₄). Orthogonal protecting groups (e.g., benzyl, acetyl) are critical for regioselectivity. For example, 2-deoxy-2-trichloroacetamido-D-glucopyranose intermediates enable selective glycosidic bond formation in hyaluronic acid analogs .
- Data Reference :
Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in β-D-glucopyranuronic acid conjugates?
- Methodological Answer : Employ 2D NMR techniques (COSY, HSQC, HMBC) to assign stereochemistry and glycosidic linkages. For instance, coupling constants () in H NMR distinguish α/β anomers, while C NMR identifies uronic acid carboxyl signals (~170–175 ppm). NOESY correlations confirm spatial proximity of aglycone and sugar moieties .
Q. What purification techniques are optimal for isolating β-D-glucopyranuronic acid derivatives from reaction mixtures?
- Methodological Answer : Reverse-phase HPLC (C18 columns) with aqueous acetonitrile gradients separates polar derivatives. Size-exclusion chromatography (SEC) or ion-exchange resins (e.g., DEAE-Sephadex) are effective for sulfated or charged analogs. Crystallization using acetone/water mixtures enhances purity for X-ray analysis .
Advanced Research Questions
Q. How does SnCl₄-mediated anomerization influence the stereochemical outcome of β-D-glucopyranuronic acid glycosides?
- Methodological Answer : SnCl₄ catalyzes anomerization via a cyclic oxocarbenium ion intermediate, favoring thermodynamically stable β-anomers. Kinetic trapping (e.g., rapid quenching) preserves α-anomers. Reaction rates depend on aglycone electron density: electron-withdrawing groups (e.g., nitrobenzyl) accelerate anomerization .
- Data Contradiction Analysis : Conflicting reports on β/α ratios (e.g., 4:1 vs. 3:1) may arise from solvent polarity (CH₂Cl₂ vs. THF) or temperature variations. Validate via time-resolved H NMR .
Q. What are the challenges in synthesizing sulfated β-D-glucopyranuronic acid oligosaccharides mimicking chondroitin sulfate?
- Methodological Answer : Sulfation requires regioselective protection (e.g., benzoyl at C-4/C-6) before introducing SO₃⁻ groups. Post-synthetic deprotection (e.g., NaOMe/MeOH) must retain sulfate stability. Block synthesis using disaccharide synthons (e.g., β-D-GlcpA-(1→3)-β-D-GalpNAc) improves efficiency .
- Data Reference :
Q. How can β-D-glucopyranuronic acid derivatives be used to study hyaluronan-CD44 interactions in cancer metastasis?
- Methodological Answer : Fluorescently labeled analogs (e.g., FITC-conjugated β-D-GlcpA-(1→3)-GlcNAc) enable competitive binding assays with CD44-overexpressing cancer cells. X-ray crystallography (PDB: 4MRD) reveals key hydrogen bonds between uronic acid carboxylates and CD44 collagen domains .
- Experimental Design :
Q. What analytical workflows are recommended for characterizing β-D-glucopyranuronic acid metabolites in pharmacokinetic studies?
- Methodological Answer : LC-MS/MS with negative ion mode detects glucuronidated metabolites (e.g., daidzein-7-yl β-D-glucopyranosiduronic acid). Use deuterated internal standards (e.g., D₅-benoxaprofen glucuronide) to correct matrix effects. Enzymatic hydrolysis (β-glucuronidase) confirms metabolite identity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
